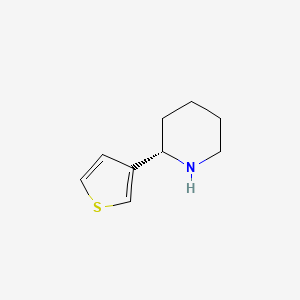

(S)-2-(Thiophen-3-yl)piperidine

Description

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

(2S)-2-thiophen-3-ylpiperidine |

InChI |

InChI=1S/C9H13NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h4,6-7,9-10H,1-3,5H2/t9-/m0/s1 |

InChI Key |

UHVATRZTCVVMRN-VIFPVBQESA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CSC=C2 |

Canonical SMILES |

C1CCNC(C1)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Thiophen-3-yl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and piperidine.

Formation of Intermediate: The thiophene ring is functionalized to introduce a suitable leaving group, such as a halide, at the 3-position.

Nucleophilic Substitution: The functionalized thiophene undergoes nucleophilic substitution with piperidine to form the desired product.

Chiral Resolution: The racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Advanced purification techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the piperidine ring can lead to the formation of secondary amines.

Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Thiophene sulfoxides, thiophene sulfones.

Reduction Products: Secondary amines.

Substitution Products: Halogenated thiophenes, nucleophile-substituted thiophenes.

Scientific Research Applications

(S)-2-(Thiophen-3-yl)piperidine is a chiral piperidine derivative with diverse applications, particularly in medicinal chemistry and neuropharmacology. Its unique structure, featuring a piperidine ring substituted with a thiophene group, influences its reactivity and interaction with biological targets, making it valuable in drug development and neurological disorder research.

Synthesis and Structure

This compound belongs to the piperidine class of compounds and is characterized by a piperidine ring with a thiophene substituent at the 2-position. The stereochemistry and specific positioning of the thiophene group are crucial to its biological activity and binding profile, distinguishing it from other similar compounds. The synthesis of this compound can be achieved through various methods.

Potential Applications

This compound and similar piperidine derivatives have potential applications in various fields:

- Neuropharmacology Piperidine derivatives can interact with neurotransmitter systems, potentially acting as inhibitors or modulators of various receptors. They may influence dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders like depression and schizophrenia.

- Antiviral Activity Piperidine derivatives have demonstrated anti-HIV properties, inhibiting HIV-1 replication in vitro by disrupting viral entry or replication processes.

- Antimicrobial Properties These compounds have shown moderate antimicrobial activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Antifungal Activity Thiophene derivatives have exhibited favorable antifungal activity. Some derivatives demonstrate significant antifungal activity against fungi .

- Treatment of CNS Disorders (Thiophen-2-yl)-piperidine or tetrahydropyridin azabicyclocarboxamides can treat central nervous system disorders because of their selectivity for the serotonergic 5-HT1A receptor. These compounds may be useful in treating depression, schizophrenia, anxiety, sleep disorders, and other related problems .

- Antitumor Activity Some thienopyrimidine derivatives have exhibited good antitumor activity, while other compounds have shown potent and specific cytotoxicity against several leukemia cell lines . Piperidine-dione derivatives can be used for the treatment of cancer .

Interaction Studies

Interaction studies of this compound focus on its binding affinity and selectivity towards various receptors. Preliminary findings suggest potential interactions with various receptors:

- Dopamine receptors

- Serotonin receptors

These interactions are critical for understanding the pharmacodynamics of this compound and its derivatives.

Structural Comparison

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-1-(Thienyl)methylpiperidine | Thiophene at position 1 | Neurotransmitter modulation |

| 2-Methylpiperidine | Methyl group at position 2 | Analgesic properties |

| 4-(Thiophen-2-yl)piperidine | Thiophene at position 4 | Antidepressant effects |

| (R)-N-(Thienyl)benzylpiperidine | Benzyl group attached to nitrogen | Antipsychotic activity |

The unique aspect of this compound lies in its specific stereochemistry and the position of the thiophene substitution, which influences its binding profile and biological activity compared to these similar compounds.

Case Studies

- Anti-HIV Activity A study synthesized piperidine derivatives and evaluated them against HIV. Compounds structurally related to (1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol showed significant inhibition of HIV replication in cell cultures. The most potent compound exhibited an IC50 value in the nanomolar range, indicating strong antiviral activity.

- Antimicrobial Testing Derivatives of (1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol were tested against Staphylococcus aureus and Escherichia coli. Certain modifications to the piperidine ring enhanced antimicrobial potency, with MIC values ranging from 5 µM to 20 µM depending on the specific derivative tested.

- Antifungal Activity A series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone group were designed, synthesized, and evaluated for their antifungal activity against Fg, Rs, Bc, and Cc. Bioassays indicated that some target compounds exhibited obvious antifungal activity against the tested fungi .

Mechanism of Action

The mechanism of action of (S)-2-(Thiophen-3-yl)piperidine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Stereochemistry: The (S)-configuration in the target compound contrasts with the (8aR)-configuration in piperidine β-enaminoketones, highlighting the role of chirality in activity .

- Thiophene Position : Thiophen-3-yl in the target compound vs. thiophene-2-sulfonamide in ’s compound alters electronic properties and solubility.

Pharmacological and Physicochemical Properties

| Compound | Biological Target/Activity | Molar Mass (g/mol) | Solubility | Conformation |

|---|---|---|---|---|

| This compound | Not explicitly stated (inferred CNS) | 167.27 | Likely lipophilic | Chair/boat (piperidine) |

| Piperidine β-enaminoketones | Not specified (high synthetic yield) | ~250–300 (estimated) | Moderate (ketone group) | Half-chair (X-ray data) |

| Benzo[b]thiophen-3-yl HDAC6 inhibitors | HDAC6 inhibition (IC₅₀ < 100 nM) | 517.63 | Low (hydrophobic core) | Planar oxadiazole |

| Thiophene-2-sulfonic acid (S)-pyrrolidin-3-ylamide | Not specified | 268.78 | High (hydrochloride salt) | Pyrrolidine puckering |

Key Comparisons :

- The target compound’s thiophen-3-yl group may share similar binding interactions .

- Solubility : The hydrochloride salt in ’s compound improves aqueous solubility, whereas the target compound’s lipophilicity may enhance blood-brain barrier penetration .

- Conformation : Piperidine rings (e.g., in ) adopt half-chair conformations in crystal structures, influencing hydrogen bonding (C—H···N interactions) and crystal packing .

Biological Activity

(S)-2-(Thiophen-3-yl)piperidine is a chiral compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a piperidine ring substituted with a thiophene group, which imparts unique electronic and steric properties that influence its interaction with biological targets. The following sections will explore the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Structure and Properties

This compound's structure is characterized by:

- Piperidine Ring : A six-membered nitrogen-containing ring that serves as a common scaffold in many biologically active compounds.

- Thiophene Substitution : The presence of a thiophene group at the 2-position enhances the compound's ability to interact with various biological targets due to its aromatic nature.

The combination of these structural features contributes to its pharmacological profile, making it a candidate for further research in drug development.

Neuropharmacology

Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Studies suggest that this compound may exhibit:

- Dopamine Receptor Modulation : Potential applications in treating neurological disorders such as schizophrenia and depression by influencing dopamine signaling pathways .

- Serotonin Activity : Similar compounds have shown efficacy as 5-HT2 antagonists, suggesting possible antidepressant effects .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene-substituted piperidines. For example, compounds similar to this compound have been investigated for their activity against HIV-1. These studies demonstrate:

- Inhibition of HIV Reverse Transcriptase (RT) : Compounds derived from this class exhibited potent activity against both wild-type and drug-resistant strains of HIV, with effective concentrations comparable to established drugs .

Structure-Activity Relationship (SAR)

The specific stereochemistry and position of the thiophene substitution significantly influence the binding profile and biological activity of this compound compared to other related compounds. A comparative analysis is presented in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiophene at position 2 | Neurotransmitter modulation |

| (R)-N-(Thienyl)benzylpiperidine | Benzyl group attached to nitrogen | Antipsychotic activity |

| 4-(Thiophen-2-yl)piperidine | Thiophene at position 4 | Antidepressant effects |

| 2-Methylpiperidine | Methyl group at position 2 | Analgesic properties |

Study on Neurotransmitter Modulation

A study focused on the neuropharmacological properties of piperidine derivatives found that this compound could effectively modulate serotonin receptors, indicating potential use as an antidepressant agent . The findings suggest that further exploration into its mechanism could yield insights into its therapeutic applications.

Antiviral Research

In antiviral studies, this compound was part of a series of compounds evaluated for their efficacy against HIV. The results indicated that certain derivatives showed significant inhibition of HIV RT, with effective concentrations ranging from 6.02 to 23.9 nmol/L . This positions this compound as a promising candidate for further development in antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.